1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
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Overview
Description
1-Bromopropane is an organobromine compound with the chemical formula C3H7Br . It is a colorless liquid with a characteristic hydrocarbon odor. This compound is commonly used as a solvent in various industrial applications, including adhesives, asphalt production, and synthetic fiber production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopropane can be synthesized through several methods:
Free-Radical Addition: Industrial routes often involve free-radical additions to the corresponding alkenes, yielding the anti-Markovnikov product.
A common laboratory method involves treating propanol with a mixture of hydrobromic and sulfuric acids:Laboratory Synthesis: CH3CH2CH2OH+HBr→CH3CH2CH2Br+H2O
Alternative Methods: Other methods include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid.
Industrial Production Methods: Industrial production of 1-bromopropane typically involves the free-radical addition method due to its efficiency and scalability .
Chemical Reactions Analysis
1-Bromopropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, such as with hydroxide ions to form propanol.
Elimination Reactions: It can also undergo elimination reactions to form propene.
Addition Reactions: In the presence of hydrogen peroxide, it can react with hydrogen bromide to form 1-bromopropane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium or potassium hydroxide in a mixture of ethanol and water.
Elimination: Hydroxide ions acting as a base.
Addition: Hydrogen bromide in the presence of organic peroxides.
Major Products:
Propanol: From nucleophilic substitution.
Propene: From elimination.
1-Bromopropane: From addition.
Scientific Research Applications
1-Bromopropane is used in various scientific research applications:
Chemistry: As a solvent for adhesives and in the production of synthetic fibers.
Biology: Used in the synthesis of pharmaceuticals and insecticides.
Medicine: Employed in the production of certain medical devices.
Industry: Used in degreasing plastics and optics, and in the production of asphalt and aerosols.
Mechanism of Action
The mechanism of action of 1-bromopropane involves its role as a solvent and its reactivity in various chemical reactions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, such as a hydroxide ion, resulting in the formation of an alcohol . In elimination reactions, the bromine atom is removed, leading to the formation of an alkene .
Comparison with Similar Compounds
1-Bromopropane can be compared with other similar compounds, such as:
Bromoethane: A shorter-chain brominated alkane.
2-Bromopropane: An isomer of 1-bromopropane with the bromine atom on the second carbon.
1-Bromobutane: A longer-chain brominated alkane.
Uniqueness: 1-Bromopropane is unique due to its specific applications as a solvent and its reactivity in various chemical reactions, making it a valuable compound in both industrial and research settings .
Properties
Molecular Formula |
C23H33BrN2O2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |
InChI |
InChI=1S/C20H26N2O2.C3H7Br/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-2-3-4/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-3H2,1H3/t10-,11+,14-,15+,16?,17+,18?,19-,20+;/m1./s1 |
InChI Key |
DTOLGVCXYPWFAW-SNKWJUJDSA-N |
Isomeric SMILES |
CCCBr.CC[C@@H]1[C@@H]2C[C@@H]3[C@H]4[C@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCCBr.CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C |
Origin of Product |
United States |
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